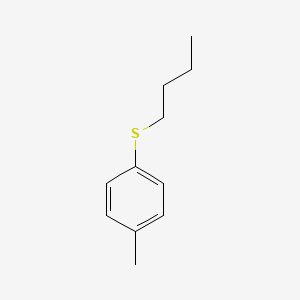

Butyl p-tolyl sulfide

Description

Significance of Aryl Alkyl Sulfides in Modern Organic Chemistry

Aryl alkyl sulfides are fundamental building blocks and intermediates in the synthesis of a wide array of valuable organic compounds. tandfonline.comresearchgate.net Their importance is underscored by their presence in various pharmaceuticals, including medications developed for conditions such as HIV, Alzheimer's disease, and diabetes. researchgate.net The development of synthetic methods for preparing aryl alkyl sulfides is a highly active area of research, with numerous catalytic systems and reaction protocols being continuously explored. tandfonline.com

Modern synthetic strategies often employ metal-catalyzed cross-coupling reactions to form the critical aryl-sulfur bond, with catalysts based on copper, palladium, and nickel being particularly prevalent. organic-chemistry.org Beyond medicinal chemistry, aryl alkyl sulfides and their derivatives, such as disulfides, are used as high-performance additives in lubricants, where they enhance load-bearing and anti-wear properties under extreme conditions. mdpi.com

Research Context of Butyl p-tolyl sulfide (B99878) within Organosulfur Chemistry

Butyl p-tolyl sulfide, a specific aryl alkyl sulfide, serves as a notable substrate in various research contexts. It has been instrumental in biotransformation studies, particularly in enzymatic oxidations. Researchers have used microorganisms, such as the fungus Aspergillus niger, to achieve the stereoselective oxidation of Butyl p-tolyl sulfide into its corresponding chiral sulfoxide (B87167). scielo.br In one study, this enzymatic reaction yielded the (R)-sulfoxide with high enantiomeric excess, highlighting the potential for creating optically active sulfur compounds for asymmetric synthesis. scielo.br

The compound has also been featured in mechanistic studies exploring the reactions of sulfides. For instance, its reaction with p-toluenesulfinic acid in an acidic aqueous environment has been investigated, revealing a cleavage pathway that breaks the sulfide bond and oxidizes the butyl group to butyraldehyde. acs.org Furthermore, the synthesis of Butyl p-tolyl sulfide itself has been reported in the development of novel synthetic methodologies, such as the reaction between aryl thiocyanates and alcohols. kyoto-u.ac.jpoup.com

Structure

3D Structure

Properties

CAS No. |

21784-96-3 |

|---|---|

Molecular Formula |

C11H16S |

Molecular Weight |

180.31 g/mol |

IUPAC Name |

1-butylsulfanyl-4-methylbenzene |

InChI |

InChI=1S/C11H16S/c1-3-4-9-12-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

FUYIIAJEXUJNFA-UHFFFAOYSA-N |

SMILES |

CCCCSC1=CC=C(C=C1)C |

Canonical SMILES |

CCCCSC1=CC=C(C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for Butyl P Tolyl Sulfide and Analogous Aryl Alkyl Sulfides

Conventional Synthetic Routes

Conventional methods for synthesizing aryl alkyl sulfides like butyl p-tolyl sulfide (B99878) have long relied on fundamental organometallic and substitution reactions. These routes are valued for their simplicity and the use of readily available starting materials.

Grignard Reagent-Based Approaches for Aryl Sulfide Construction

Grignard reagents are a cornerstone in the formation of carbon-sulfur bonds. The reaction of an aryl Grignard reagent, such as p-tolylmagnesium bromide, with a sulfur electrophile is a direct method for creating the aryl-sulfur bond. A common approach involves reacting the Grignard reagent with elemental sulfur, followed by quenching with an alkyl halide (e.g., 1-bromobutane) to yield the desired aryl alkyl sulfide.

Another variation involves the reaction of Grignard reagents with sulfenyl chlorides. For instance, trifluoromethanesulfenyl chloride has been used with arylmagnesium halides to produce aryl trifluoromethyl sulfides. lookchem.com This approach can be generalized for other sulfenyl chlorides. A one-pot method describes the treatment of thiols with N-chlorosuccinimide to form sulfenyl chlorides in situ, which then react with Grignard reagents to provide aryl sulfides in good to excellent yields under mild conditions. nih.gov This method is notable for its short reaction time of about 30 minutes. nih.gov

Furthermore, S-alkyl, S-aryl, and S-vinyl thiosulfate (B1220275) sodium salts, known as Bunte salts, can react with a wide array of Grignard reagents to produce sulfides in good yields. organic-chemistry.orgorganic-chemistry.org This method offers the significant advantage of avoiding the use of foul-smelling thiols. organic-chemistry.orgorganic-chemistry.org The Anderson synthesis, a classic method for creating chiral sulfoxides, utilizes a Grignard reagent to perform a nucleophilic substitution on a diastereomerically pure menthyl p-toluenesulfinate, proceeding with complete inversion of configuration at the sulfur atom. medcraveonline.com

Nucleophilic Substitution Reactions in Thioether Synthesis

Nucleophilic substitution is a fundamental strategy for thioether synthesis, typically involving the reaction of a thiolate nucleophile with an alkyl halide. For the synthesis of butyl p-tolyl sulfide, p-toluenethiol can be deprotonated with a base to form the corresponding thiolate, which then displaces a leaving group from a butyl halide.

This classical approach is widely applicable for producing both dialkyl sulfides and aryl alkyl thioethers. thieme-connect.com To circumvent the use of volatile and odorous thiols, odorless surrogates like xanthates (ROCS2K) have been developed. mdpi.comresearchgate.net These stable and low-cost reagents can generate the necessary thiol equivalent in situ for nucleophilic substitution with alkyl or aryl halides under transition-metal-free conditions. mdpi.comresearchgate.net

Recent advancements have introduced neutral sulfur nucleophiles. N-heterocyclic carbene (NHC) boryl sulfides, for example, can react with benzyl (B1604629) bromides, primary bromides, or acid chlorides upon heating to furnish the corresponding thioethers or thioesters in high yields. acs.orgnih.gov This process can be streamlined into a one-pot reaction starting from an NHC-borane, a disulfide, and an electrophile. acs.orgnih.gov

Advanced Catalytic Synthesis Strategies

To overcome the limitations of conventional methods, such as harsh reaction conditions and limited substrate scope, advanced catalytic strategies have been developed. These methods often offer milder conditions, higher efficiency, and greater functional group tolerance.

Palladium-Catalyzed Cross-Coupling Methods for C-S Bond Formation

Palladium catalysis is a powerful tool for constructing C–S bonds, particularly for coupling aryl halides or triflates with thiols. nih.gov The first palladium-catalyzed thiation of aryl halides was reported by Migita in 1978. nih.gov Modern systems often employ specialized phosphine (B1218219) ligands to enhance catalyst activity and stability. For instance, the CyPF-t-Bu ligand has been used for coupling aryl halides and sulfonates with thiols, achieving high turnover numbers and tolerating a wide range of functional groups. organic-chemistry.org Similarly, a palladium N-heterocyclic carbene (NHC) complex, [Pd(IPr*OMe)(cin)(Cl)], shows high activity for C-S cross-coupling of various aryl halides with both aryl and alkyl thiols. organic-chemistry.org

The choice of ligand and base is crucial. A method using a 1,1′-bis(diphenylphosphino)ferrocene (DPPF)-ligated palladium complex with the non-nucleophilic base N,N-diisopropylethylamine (DIPEA) allows for the coupling of aryl bromides with thiols under mild conditions, accommodating sensitive functional groups like formyl and carboxyl groups. organic-chemistry.org Mechanistic studies have been vital in understanding and optimizing these reactions. It has been shown that the reductive elimination step, which forms the C-S bond, can be accelerated by using electron-rich thiolates and electron-poor aryl partners, suggesting a nucleophilic attack mechanism by the thiolate on the carbon atom. nih.gov

| Catalyst/Ligand | Aryl Source | Sulfur Source | Base/Additive | Key Features | Citation |

|---|---|---|---|---|---|

| Pd(dba)₂ / CyPF-t-Bu | Aryl halides/sulfonates | Thiols | - | High turnover numbers, broad functional group tolerance. | organic-chemistry.org |

| [Pd(IPr*OMe)(cin)(Cl)] | Aryl halides | Aryl- and alkylthiols | - | High catalytic activity for nonactivated and deactivated aryl halides. | organic-chemistry.org |

| Pd(OAc)₂ / DPPF | Aryl bromides | Thiols | DIPEA | Mild conditions, tolerates hydroxy, amino, cyano, nitro, formyl, and carboxyl groups. | organic-chemistry.org |

| Pd@COF-TB | Aryl iodides | Na₂S₂O₃ | DIPEA | One-pot synthesis of symmetrical diaryl sulfides, inhibits byproduct formation. | researchgate.net |

Nickel-Catalyzed Aryl Exchange Reactions in Aryl Sulfide Preparation

Nickel catalysis provides a cost-effective and powerful alternative to palladium for C-S bond formation. Nickel catalysts are effective in various cross-coupling reactions, including those involving aryl triflates and alkyl thiols, which proceed under mild conditions and with short reaction times. organic-chemistry.org Reductive cross-coupling reactions catalyzed by nickel can link alkyl halides with arylthiosilanes, demonstrating excellent chemoselectivity and utility in the late-stage modification of complex molecules. organic-chemistry.orgorganic-chemistry.org

A particularly innovative strategy is the nickel-catalyzed aryl exchange reaction. This method avoids the use of odorous thiols by employing a stable sulfide donor, such as 2-pyridyl sulfide. chemrxiv.orgacs.org A Ni/dcypt (dcypt = 1,2-bis(dicyclohexylphosphino)ethane) catalyst facilitates the exchange between the aryl group of the sulfide donor and an aryl electrophile (e.g., aromatic esters, aryl halides). chemrxiv.orgacs.org Mechanistic studies indicate that the catalytic cycle involves the oxidative addition of both the aryl sulfide and the aryl electrophile to the Ni(0) center, followed by a ligand exchange between the resulting nickel-aryl species and subsequent reductive elimination to form the new aryl sulfide. chemrxiv.orgacs.org

| Catalyst/Ligand | Aryl Source | Sulfur Source | Key Features | Citation |

|---|---|---|---|---|

| Ni/dcypt | Aryl electrophiles (esters, halides) | 2-Pyridyl sulfide | Aryl exchange reaction, avoids use of thiols. | chemrxiv.orgacs.org |

| NiBr₂ / L5 Ligand | Unactivated alkyl bromides | Thiosulfonates | Reductive thiolation under mild conditions, excellent functional group tolerance. | d-nb.info |

| Ni(II) complex / bidentate phosphine | Aryl mesylates | Sodium benzenethiolate | Effective for C-S bond formation with sulfonate electrophiles. | nih.gov |

| Air-stable Ni precatalyst | Aryl/alkenyl triflates | Alkyl thiols | Mild conditions, short reaction times, broad substrate scope. | organic-chemistry.org |

Biocatalytic and Enzymatic Synthesis of Sulfides

Biocatalysis has emerged as a green and sustainable alternative to traditional chemical methods for synthesizing sulfur-containing compounds. While much of the research has focused on the oxidation of sulfides to chiral sulfoxides, these methods are intrinsically linked to the synthesis and transformation of sulfides. almacgroup.comfrontiersin.org

Enzymes such as monooxygenases, peroxidases, and cytochrome P450 are used to convert prochiral sulfides into enantioenriched sulfoxides. almacgroup.comfrontiersin.org For example, whole cells of bacteria like Pseudomonas monteilii can oxidize a range of aryl alkyl sulfides to sulfoxides with high yield and enantioselectivity. mdpi.com Similarly, fungi such as Aspergillus ochraceus and Penicillium funiculosum have demonstrated excellent activity in oxidizing sulfides, in some cases directly to the corresponding sulfones. researchgate.net Baker's yeast (Saccharomyces cerevisiae) has been successfully used to oxidize methyl p-tolyl sulfide to the corresponding (R)-sulfoxide with high enantiomeric excess (92% ee). psu.edu

Conversely, reductive enzymes like methionine sulfoxide (B87167) reductases (Msr) offer a pathway for the kinetic resolution of racemic sulfoxides by selectively reducing one enantiomer back to the sulfide. almacgroup.com This leaves behind the other enantiomer in high optical purity. almacgroup.com These biocatalytic approaches offer significant environmental benefits by operating under mild conditions and using biodegradable catalysts, although challenges such as cofactor costs and scalability can remain.

Microorganism-Mediated Approaches to Chiral Sulfides

The use of whole-cell biocatalysts, such as fungi and bacteria, for the asymmetric oxidation of sulfides to chiral sulfoxides is a well-established strategy. These microorganisms possess enzyme systems capable of transferring an oxygen atom to the sulfur center of a prochiral sulfide with high stereoselectivity. The choice of microorganism can determine which enantiomer of the sulfoxide is produced.

Fungi from the Aspergillus genus have demonstrated notable (R)-stereoselectivity in the oxidation of various sulfides. For instance, Aspergillus niger has been used for the microbiological oxidation of t-butyl-p-tolyl sulfide, resulting in a 24% yield and a high enantiomeric excess (ee) of 98%. scielo.br The steric bulk of the t-butyl group is thought to facilitate a better fit within the enzyme's active site, contributing to the high stereoselectivity. scielo.br Similarly, various strains of Aspergillus have been effectively used for the oxidation of other aryl alkyl sulfides. scielo.brmdpi.com For example, Aspergillus japonicus was identified as a highly effective strain for oxidizing thioanisole (B89551), achieving complete conversion and producing the (R)-enantiomer with greater than 99% ee. mdpi.com

The stereochemical outcome of the sulfoxidation can be controlled by selecting different microorganisms. A classic example involves the synthesis of methyl p-tolyl sulfoxide from methyl p-tolyl sulfide. scielo.br Using the fungus Mortierella isabellina, the (+)-(R)-sulfoxide was produced with 100% optical purity and a 60% yield. In contrast, employing the fungus Helminthosporium w. yielded the opposite enantiomer, the (-)-(S)-sulfoxide, also with 100% optical purity and a 50% yield. scielo.br This highlights the potential to access both enantiomers of a chiral sulfoxide by screening different microbial species.

Bacteria have also been successfully employed for these transformations. The bacterium Corynebacterium equi IFO 3730 was found to oxidize various alkyl aryl sulfides to their corresponding optically active (R)-sulfoxides. scielo.br Other bacteria, such as Pseudomonas monteilii CCTCC M2013683, have been shown to catalyze the oxidation of a range of aryl alkyl sulfides, yielding sulfoxides with good enantiomeric excess (63–99%) and high conversion rates (54–99%). mdpi.com

Table 1: Examples of Microorganism-Mediated Sulfoxidation of Aryl Alkyl Sulfides

Isolated Enzyme Systems for Sulfide Production

While whole-cell systems are effective, the use of isolated enzymes for the synthesis of chiral sulfoxides provides several advantages, including higher specificity, easier purification, and the elimination of competing metabolic pathways or substrate inhibition by the cell. acsgcipr.org The primary enzymes responsible for sulfoxidation include chloroperoxidases, dioxygenases, and various monooxygenases like cytochrome P450s and Baeyer-Villiger monooxygenases (BVMOs). mdpi.comacsgcipr.org

Toluene (B28343) 4-monooxygenase (T4MO) from Pseudomonas mendocina KR1 is one such enzyme system that has been studied for its ability to oxidize sulfides. Research has focused on engineering this enzyme to improve its activity towards non-natural substrates like methyl p-tolyl sulfide. vp-sci.com The wild-type T4MO exhibits a lower oxidation rate for methyl p-tolyl sulfide compared to smaller substrates like thioanisole. vp-sci.com

Protein engineering, specifically site-directed mutagenesis, has been used to enhance the catalytic efficiency of T4MO. By targeting amino acid residues at the entrance of the enzyme's active site tunnel (e.g., D285) and within the active site itself (e.g., I100), researchers have successfully increased the reaction rate without compromising selectivity. vp-sci.com For instance, mutating the D285 residue to isoleucine (D285I) or glutamine (D285Q) led to an 8- to 11-fold improvement in the oxidation rate of methyl p-tolyl sulfide. vp-sci.com Combining beneficial mutations at both the tunnel entrance and the active site can result in additive or synergistic improvements in enzyme activity. vp-sci.com

In addition to oxidation, enzymatic systems can be used for the kinetic resolution of racemic sulfoxides. For example, a dimethyl sulfoxide reductase can perform an enantioselective deoxygenation of a racemic mixture of methyl p-tolyl sulfoxide. scielo.brresearchgate.net This process selectively reduces the (S)-enantiomer, allowing the (R)-enantiomer to be recovered with high yield (88%) and excellent enantiomeric purity (>99% ee). scielo.brresearchgate.net

Table 2: Engineered Toluene 4-Monooxygenase (T4MO) for Methyl p-tolyl sulfide Oxidation

Advanced Spectroscopic Characterization and Structural Elucidation of Butyl P Tolyl Sulfide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of molecular structures. Through the analysis of high-resolution ¹H and ¹³C NMR spectra, as well as the application of advanced NMR techniques, the precise arrangement of atoms and their stereochemical relationships within Butyl p-tolyl sulfide (B99878) and its derivatives can be elucidated.

High-Resolution ¹H NMR and ¹³C NMR Chemical Shift Analysis

High-resolution ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding the nucleus.

For Butyl p-tolyl sulfide, the ¹H NMR spectrum typically exhibits distinct signals for the aromatic protons of the p-tolyl group and the aliphatic protons of the butyl chain. The aromatic protons usually appear as a set of doublets in the range of δ 7.0–7.4 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl protons of the tolyl group resonate as a singlet around δ 2.3 ppm. The protons of the butyl group attached to the sulfur atom show characteristic multiplets at different chemical shifts, corresponding to the -S-CH₂-, -CH₂-, -CH₂-, and -CH₃ groups.

In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring display signals in the downfield region (typically δ 125–140 ppm). The methyl carbon of the tolyl group has a characteristic shift around δ 21 ppm. The carbon atoms of the butyl chain resonate in the upfield region, with the carbon directly attached to the sulfur atom appearing at a distinct chemical shift. For instance, in a derivative, 2-methyl-2-(p-tolylthio)propanal, the aldehyde proton appears at δ 9.33 ppm, the aromatic protons as doublets at δ 7.27 and 7.11 ppm, the tolyl methyl group as a singlet at δ 2.33 ppm, and the gem-dimethyl groups as a singlet at δ 1.31 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Butyl p-tolyl sulfide and its Derivatives

| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| p-Tolyl group (Aromatic) | 7.27 (d), 7.11 (d) | 140.0 (C), 137.1 (2 x CH), 129.9 (2 x CH), 126.4 (C) | rsc.org |

| p-Tolyl group (Methyl) | 2.33 (s) | 21.4 | rsc.org |

| Butyl group (-S-CH₂-) | ~2.9 (t) | ~33 | N/A |

| Butyl group (-CH₂-CH₂-S-) | ~1.6 (m) | ~31 | N/A |

| Butyl group (-CH₂-CH₃) | ~1.4 (m) | ~22 | N/A |

| Butyl group (-CH₃) | ~0.9 (t) | ~14 | N/A |

| 2-methyl-2-(p-tolylthio)propanal (Aldehyde) | 9.33 (s) | 195.5 (CH) | rsc.org |

| 2-methyl-2-(p-tolylthio)propanal (C(CH₃)₂) | 1.31 (s) | 55.4 (C), 21.2 (2 x CH₃) | rsc.org |

Advanced NMR Techniques for Stereochemical Assignments

For derivatives of Butyl p-tolyl sulfide that are chiral, such as sulfoxides, advanced NMR techniques are crucial for determining the stereochemistry. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can establish through-space proximity between protons, helping to assign relative stereochemistry. In silylmethyl sulfoxides, the methylene (B1212753) group adjacent to the asymmetric sulfoxide (B87167) group appears as an AB system in the NMR spectrum, which can provide structural insights. cdnsciencepub.com The use of chiral shift reagents can also be employed to differentiate between enantiomers by inducing chemical shift differences in their NMR spectra. ucc.ie

Mass Spectrometry in Elucidating Molecular Frameworks

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. libretexts.org For Butyl p-tolyl sulfide, with a molecular formula of C₁₁H₁₆S, the expected exact mass is approximately 180.09700 amu. chemsrc.com

Electron ionization (EI) is a common method used in mass spectrometry. In the mass spectrum of Butyl p-tolyl sulfide, the molecular ion peak (M⁺) would be observed at m/z 180. The fragmentation pattern provides clues about the structure. Common fragmentation pathways for alkyl aryl sulfides include cleavage of the C-S bond and fragmentation of the alkyl chain. msu.edu For example, the fragmentation of a related compound, 2-methyl-2-(p-tolylthio)propanal, shows a molecular ion peak (M⁺) at m/z 194, with other significant fragments observed. rsc.org The presence of sulfur can often be identified by the (M+2)⁺ peak, which is about 4.4% of the intensity of the M⁺ peak due to the natural abundance of the ³⁴S isotope. neu.edu.tr High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule and its fragments. rsc.org

Table 2: Expected Mass Spectrometry Data for Butyl p-tolyl sulfide

| Feature | Expected Value |

|---|---|

| Molecular Formula | C₁₁H₁₆S |

| Molecular Weight | 180.31 g/mol |

| Exact Mass | 180.09700 amu |

| Molecular Ion (M⁺) | m/z 180 |

| M+2 Isotope Peak | m/z 182 (approx. 4.4% of M⁺) |

Data sourced from general chemical knowledge and specific compound information. chemsrc.comneu.edu.tr

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Insights

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and electronic structure of Butyl p-tolyl sulfide.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. For Butyl p-tolyl sulfide, the IR spectrum would show characteristic peaks for C-H stretching in the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic butyl group (around 2850-2960 cm⁻¹). core.ac.uk Aromatic C=C stretching vibrations typically appear in the region of 1450-1600 cm⁻¹. The C-S stretching vibration is generally weak and falls in the range of 600-800 cm⁻¹. For derivatives like R-n-butyl p-tolyl sulfoxide, a strong S=O stretching band is observed around 1035-1085 cm⁻¹. core.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like Butyl p-tolyl sulfide exhibit characteristic absorption bands in the UV region. For methyl p-tolyl sulfide, a related compound, UV absorption maxima are observed, which are indicative of the electronic transitions within the p-tolylthio chromophore. spectrabase.com

Table 3: Spectroscopic Data for Butyl p-tolyl sulfide and Related Compounds

| Spectroscopic Technique | Characteristic Peaks/Bands | Reference |

|---|---|---|

| IR (Butyl p-tolyl sulfide) | ~3050 cm⁻¹ (Aromatic C-H stretch) | core.ac.uk |

| ~2960-2850 cm⁻¹ (Aliphatic C-H stretch) | core.ac.uk | |

| ~1500, 1480 cm⁻¹ (Aromatic C=C stretch) | core.ac.uk | |

| ~810 cm⁻¹ (p-disubstituted benzene) | core.ac.uk | |

| IR (R-n-butyl p-tolyl sulfoxide) | 1035-1085 cm⁻¹ (S=O stretch) | core.ac.uk |

| UV-Vis (Methyl p-tolyl sulfide) | Absorption maxima indicative of π → π* transitions | spectrabase.com |

Chromatographic Methods for Purity Assessment and Enantiomeric Resolution

Chromatographic techniques are indispensable for assessing the purity of Butyl p-tolyl sulfide and for separating its chiral derivatives. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

For derivatives of Butyl p-tolyl sulfide that are chiral, such as the corresponding sulfoxides, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the enantiomers. ucc.ie This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. elementlabsolutions.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. elementlabsolutions.com Polysaccharide-based CSPs are commonly used for the resolution of chiral sulfoxides. science.govthieme-connect.de The choice of mobile phase, typically a mixture of solvents like hexane (B92381) and isopropanol, is crucial for achieving optimal separation. science.gov Chiral HPLC is not only used for analytical purposes to determine the enantiomeric excess (ee) of a sample but can also be used on a preparative scale to isolate pure enantiomers. nih.govorgsyn.org The development of efficient chiral HPLC methods is essential for the synthesis and application of enantiomerically pure sulfoxides. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Butyl p-tolyl sulfide |

| sec-Butyl p-tolyl sulfide |

| R-n-butyl p-tolyl sulfoxide |

| Methyl p-tolyl sulfide |

| (S)-methyl p-tolyl sulfoxide |

| 2-methyl-2-(p-tolylthio)propanal |

| Silylmethyl sulfoxides |

| Methyl phenyl sulfoxide |

| Benzyl (B1604629) p-tolyl sulfoxide |

| Aryl benzyl sulfides |

| Di-p-tolyl disulfides |

Computational Chemistry Approaches to Butyl P Tolyl Sulfide Reactivity and Structure

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organosulfur compounds due to its favorable balance of accuracy and computational cost. acs.org It is extensively used to calculate the electronic structure, optimized geometry, and energetic properties of molecules like Butyl p-tolyl sulfide (B99878). DFT methods, such as the B3LYP functional combined with basis sets like 6-311+G(d,p), are employed to model the molecule in different environments, including the gas phase and in solution using models like the Polarizable Continuum Model (PCM). mdpi.comnih.gov

DFT calculations are instrumental in elucidating the mechanisms of reactions involving sulfides. A primary example is the oxidation of sulfides to sulfoxides and subsequently to sulfones. Computational studies on analogous compounds, such as methyl p-tolyl sulfide, have detailed the reaction pathways for oxidation by peroxides, catalyzed by metal complexes. nih.govacs.org

These studies simulate the entire catalytic cycle, identifying key intermediates and transition states (TS). unipd.it For instance, in a metal-catalyzed oxidation, DFT can distinguish between different mechanistic possibilities, such as an "inner-sphere" pathway where the sulfide coordinates to the metal center before oxygen transfer, versus an "outer-sphere" pathway where it does not. nih.govacs.org The calculated Gibbs free energy barriers (ΔG‡) for each step reveal the rate-determining step of the reaction. For the oxidation of a model sulfide catalyzed by a Hafnium (Hf) complex, the rate-determining step was found to be the formation of an η¹-alkylperoxide intermediate, with a calculated barrier of 14.2 kcal/mol. unipd.it

The geometry of the transition states is optimized to find the lowest-energy path connecting reactants and products. This analysis provides a three-dimensional picture of the atomic rearrangements during the reaction. For example, in the Pd-catalyzed Mislow-Braverman-Evans (MBE) rearrangement of related sulfenates, DFT calculations located the transition states and showed that the presence of a palladium catalyst significantly lowers the activation barrier compared to the uncatalyzed reaction. gu.se

| Reaction Step (Example: Catalytic Oxidation) | System | Calculated Free Energy Barrier (ΔG‡, kcal/mol) | Reference |

|---|---|---|---|

| First Oxidation (Sulfide to Sulfoxide) | Ti-catalyzed | 16.7 | nih.govunipd.it |

| First Oxidation (Sulfide to Sulfoxide) | Hf-catalyzed | 14.2 | nih.govunipd.it |

| MBE Rearrangement (Uncatalyzed) | Allyl sulfenate model | 82-104 | gu.se |

| MBE Rearrangement (Pd-catalyzed) | Allyl sulfenate model | 10-26 | gu.se |

The flexibility of the butyl group and its attachment to the sulfur atom allows for multiple rotational isomers (conformers) of Butyl p-tolyl sulfide. Conformational analysis using DFT is performed to identify the most stable three-dimensional structure. This involves systematically rotating the dihedral angles, such as the C-C-S-C angle, and calculating the potential energy of each resulting conformer. The structure with the lowest energy corresponds to the most stable conformation in the gas phase.

Studies on similar molecules, like di-p-tolyl disulfide, have shown that molecular conformation is critical to its crystal packing and stability under different pressures. acs.org DFT calculations revealed that changes in C-C-S-S dihedral angles lead to different conformers, one of which is more stable at ambient pressure while others become favored under high pressure. acs.org For Butyl p-tolyl sulfide, the key dihedral angles would be around the S-C(butyl) and Aryl-S bonds. The interplay of steric repulsion between the butyl group and the tolyl ring with stabilizing electronic effects determines the global minimum energy structure.

Simulation of Reaction Pathways and Transition States

Quantum Chemical Descriptors and Reactivity Indices

DFT calculations provide a suite of quantum chemical descriptors that help predict the reactivity of Butyl p-tolyl sulfide. These are derived from the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

E(HOMO) : The energy of the HOMO is related to the molecule's ability to donate electrons. A higher E(HOMO) value indicates a greater tendency to react with electrophiles. For sulfides, the HOMO is typically localized on the sulfur atom, making it the primary site for electrophilic attack and oxidation. mostwiedzy.pl

E(LUMO) : The energy of the LUMO relates to the ability to accept electrons. A lower E(LUMO) value suggests a higher susceptibility to nucleophilic attack.

Energy Gap (ΔE = E(LUMO) – E(HOMO)) : The energy gap is a crucial indicator of chemical stability and reactivity. A smaller gap implies that the molecule is more polarizable and more reactive. mdpi.com

Global Hardness (η) and Softness (σ) : Hardness (η ≈ ΔE/2) measures resistance to change in electron distribution. Softness (σ = 1/η) is the reciprocal of hardness; soft molecules are more reactive.

Electronegativity (χ) and Fraction of Transferred Electrons (ΔN) : These descriptors are used to predict the direction of charge transfer when the molecule interacts with another species, such as a metal surface in corrosion studies. researchgate.net

Computational studies on related diaryl sulfides have used these descriptors to correlate molecular structure with properties like corrosion inhibition efficiency. mdpi.comnih.gov

| Compound (Analogue) | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Diphenyl Sulfide | -6.23 | -0.52 | 5.71 | mdpi.com |

| Di-p-tolyl Sulfoxide (B87167) | -8.98 | -1.55 | 7.43 | mdpi.com |

| 4,4'-dimethoxydiphenyl sulfide | -5.74 | -0.33 | 5.41 | mdpi.com |

| 4,4'-dicyanodiphenyl sulfide | -7.16 | -2.18 | 4.98 | mdpi.com |

Note: The table shows data for analogous diaryl sulfides to illustrate the typical values and trends of quantum chemical descriptors calculated by DFT. The presence of the electron-donating p-tolyl and butyl groups in Butyl p-tolyl sulfide would be expected to result in a relatively high E(HOMO) compared to unsubstituted diphenyl sulfide.

Advanced Quantum Chemical Topology: QTAIM and NBO Analysis

To gain deeper insight into bonding and intramolecular interactions, advanced topological analyses like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) are employed on the DFT-calculated electron density.

QTAIM Analysis : This method, developed by Richard Bader, partitions the molecular electron density to define atoms and the bonds between them. nih.gov The analysis locates bond critical points (BCPs) and characterizes the nature of the chemical bonds (e.g., covalent vs. electrostatic) based on the properties of the electron density at these points. For Butyl p-tolyl sulfide, QTAIM could be used to precisely characterize the C-S bonds and identify weaker non-covalent interactions, such as C-H···π interactions, that contribute to the stability of its preferred conformation. researchgate.net

NBO Analysis : NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with Lewis structures (bonds and lone pairs). researchgate.net This method provides information on atomic charges, hybridization, and, crucially, "hyperconjugative" or charge-transfer interactions between filled (donor) and empty (acceptor) orbitals. In Butyl p-tolyl sulfide, NBO analysis would quantify the delocalization of the sulfur lone pair electrons into the antibonding orbitals of the adjacent tolyl ring (lp(S) → π*(Aryl)) and butyl group, which is fundamental to understanding the electronic influence of the sulfide linker. gu.se

Molecular Dynamics and Monte Carlo Simulations for Molecular Interactions

While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior and intermolecular interactions of Butyl p-tolyl sulfide in larger systems.

Molecular Dynamics (MD) : MD simulations solve Newton's equations of motion for a system of atoms over time, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its surroundings (e.g., solvent molecules). MD simulations on related thioamides have been used to understand how solvents form hydrogen bonds and influence conformational equilibria. acs.org For Butyl p-tolyl sulfide, MD could simulate its behavior in a solvent to understand solvation effects or its interaction with a surface.

Monte Carlo (MC) Simulations : MC methods use random sampling to explore the vast number of possible configurations of a system. They are particularly effective for studying the adsorption of molecules onto surfaces. In the context of corrosion inhibition, MC simulations have been used to find the most stable adsorption configuration of diaryl sulfide derivatives on an iron surface. mdpi.comnih.gov The output is an adsorption energy, which indicates the strength of the interaction between the inhibitor molecule and the surface. Molecules with higher magnitude (more negative) adsorption energies are typically better inhibitors. mostwiedzy.pl

Theoretical Contributions to Understanding Steric and Electronic Influences on Reactivity

Computational chemistry provides a quantitative framework for separating and understanding the steric and electronic factors that govern the reactivity of Butyl p-tolyl sulfide.

Electronic Influences : The p-tolyl group is electron-donating compared to an unsubstituted phenyl group, which increases the electron density on the sulfur atom. This is quantified by NBO charges and the E(HOMO). This enhanced nucleophilicity of the sulfur atom makes Butyl p-tolyl sulfide generally more reactive towards electrophiles and oxidation than diphenyl sulfide. The electronic effects of the butyl group are primarily inductive and also electron-donating.

Steric Influences : The n-butyl group is significantly larger than a methyl group. DFT and MD simulations can model the steric hindrance this group imposes. In reaction simulations, the steric bulk can influence the trajectory of an incoming reactant, potentially favoring attack from the less hindered side or raising the activation energy of a transition state. nih.govacs.org Studies on the oxidation of various sulfides have shown that steric effects of the substrate, ligand, and oxidant collectively determine the reaction pathway and product selectivity. researchgate.net For Butyl p-tolyl sulfide, the steric bulk of the butyl group would be a key factor in its interaction with catalysts and other reactants.

Chiral and Stereoselective Synthesis Involving Butyl P Tolyl Sulfide Precursors

Asymmetric Oxidation of Prochiral Sulfides to Chiral Sulfoxides

The direct oxidation of prochiral sulfides represents one of the most straightforward routes to chiral sulfoxides. tandfonline.com This approach relies on the use of chiral catalysts or reagents to differentiate between the two lone pairs of electrons on the sulfur atom, leading to the preferential formation of one enantiomer of the sulfoxide (B87167) over the other.

Metal-Catalyzed Enantioselective Sulfoxidation Systems

Transition metal complexes are widely employed as catalysts for the asymmetric oxidation of sulfides. ucc.ie These systems typically involve a metal center, such as titanium or vanadium, coordinated to a chiral ligand. The chiral ligand creates a stereochemically defined environment around the metal, which in turn directs the oxidation of the sulfide (B99878) to produce a chiral sulfoxide with a specific configuration.

One of the pioneering systems, developed by Kagan and Modena, utilizes a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand. medcraveonline.comillinois.edu The addition of water to this system was found to be critical for achieving high enantioselectivity. illinois.edu For the oxidation of methyl p-tolyl sulfide, this system can produce the corresponding sulfoxide in high yields and enantiomeric excesses (ee) ranging from 75% to 90%. researchgate.net The temperature of the reaction also significantly influences the enantioselectivity. researchgate.net

Another effective ligand for titanium-catalyzed sulfoxidations is (R)-(+)-binaphthol (BINOL). ucc.iemedcraveonline.com The use of a (R)-6,6′-Diphenyl-BINOL-Ti(O-i-Pr)4 catalytic system has been shown to yield (R)-methyl p-tolyl sulfoxide with up to 90% ee at room temperature. scispace.comias.ac.in The choice of solvent and oxidant are crucial parameters in optimizing these reactions. For instance, in the oxidation of methyl p-tolyl sulfide with the (R)-6,6′-Diphenyl-BINOL-Ti(O-i-Pr)4 system, toluene (B28343) was found to be the most effective solvent, and tert-butyl hydroperoxide (TBHP) was a suitable oxidant. scispace.comias.ac.in

Vanadium-based catalysts have also demonstrated high efficiency in asymmetric sulfoxidation. Chiral vanadium-salan complexes, for example, effectively catalyze the oxidation of sulfides with hydrogen peroxide, yielding chiral sulfoxides in good yields and with high enantioselectivity. organic-chemistry.org The mechanism is thought to involve the formation of a salan-oxovanadium complex as the active catalytic species. organic-chemistry.org

The table below summarizes the results of some metal-catalyzed asymmetric oxidations of p-tolyl sulfides.

| Catalyst System | Substrate | Oxidant | Solvent | Yield (%) | ee (%) | Ref |

| (R)-6,6′-Diphenyl-BINOL/Ti(O-i-Pr)4 | Methyl p-tolyl sulfide | aq. TBHP | Toluene | High | 90 | scispace.comias.ac.in |

| Diethyl Tartrate/Ti(O-i-Pr)4/H2O | Methyl p-tolyl sulfide | t-BuOOH | - | High | 75-90 | researchgate.net |

| Vanadium-Salan Complex | Various sulfides | H2O2 | CHCl3 | High | High | organic-chemistry.org |

Biocatalytic Enantioselective Oxidation Strategies

Enzymes offer a highly selective and environmentally friendly alternative to metal-based catalysts for asymmetric sulfoxidation. frontiersin.orgacsgcipr.org Various classes of enzymes, including monooxygenases and peroxidases, have been successfully employed for the enantioselective oxidation of sulfides. researchgate.net

Flavin-containing monooxygenases (FMOs) have been shown to catalyze the sulfoxidation of a series of alkyl p-tolyl sulfides with high enantioselectivity. nih.gov For example, purified rabbit lung FMO oxidizes methyl, ethyl, and propyl p-tolyl sulfides to the corresponding (R)-(+)-sulfoxides with enantiomeric excesses of >99%, 91%, and 85%, respectively, at pH 8.5. nih.gov The steric bulk of the alkyl substituent and the pH of the reaction medium are key factors influencing the degree of enantioselectivity. nih.gov

Cytochrome P450 monooxygenases (P450s) are another important class of enzymes for biocatalytic sulfoxidation. mdpi.comresearchgate.net For instance, CYP154H1 from the thermophilic bacterium Thermobifida fusca can convert arylaliphatic sulfides to their corresponding sulfoxides and further to sulfones. nih.gov While the enantiomeric excesses for the sulfoxides produced by this particular enzyme were moderate, protein engineering can be employed to enhance the stereoselectivity. nih.gov A whole-cell system using E. coli expressing both a P450 monooxygenase and a NADPH regeneration system has achieved 100% conversion in the oxidation of a sulfide to the (S)-sulfoxide with an ee greater than 98%. scielo.br

Peroxidases, such as chloroperoxidase from Caldariomyces fumago, can also catalyze the enantioselective oxidation of sulfides. nih.gov Using tert-butyl hydroperoxide as the oxidant, chloroperoxidase can produce sulfoxides with the (R) absolute configuration in up to 92% ee. nih.gov

The table below presents some examples of biocatalytic enantioselective oxidation of p-tolyl sulfides.

| Biocatalyst | Substrate | Product Configuration | ee (%) | Ref |

| Rabbit Lung FMO | Methyl p-tolyl sulfide | (R) | >99 | nih.gov |

| Rabbit Lung FMO | Ethyl p-tolyl sulfide | (R) | 91 | nih.gov |

| Rabbit Lung FMO | Propyl p-tolyl sulfide | (R) | 85 | nih.gov |

| Chloroperoxidase | Various sulfides | (R) | up to 92 | nih.gov |

| E. coli with P450 & NADPH regeneration | Sulfide | (S) | >98 | scielo.br |

Application of Chiral Reagents and Auxiliaries in Asymmetric Induction

The use of stoichiometric chiral reagents and auxiliaries provides another avenue for the asymmetric synthesis of chiral sulfoxides. Chiral oxaziridines, derived from camphor, are effective reagents for the transformation of sulfides into enantioenriched sulfoxides, sometimes achieving ee values exceeding 95%. wiley-vch.de

Chiral hydroperoxides have also been utilized as oxidants in the presence of a titanium catalyst. wiley-vch.de For example, the oxidation of methyl p-tolyl sulfide with (S)-(-)-1-phenylethyl hydroperoxide in the presence of Ti(Oi-Pr)4 can yield the corresponding sulfoxide with an ee of up to approximately 80%. acs.org However, this reaction is often accompanied by overoxidation to the sulfone. acs.org

A well-established method for preparing enantiomerically pure p-tolyl sulfoxides is the Andersen synthesis. medcraveonline.com This method involves the nucleophilic substitution of a diastereomerically pure (SS)-menthyl p-toluenesulfinate with a Grignard reagent. The reaction proceeds with complete inversion of configuration at the sulfur atom, providing a reliable route to chiral sulfoxides. medcraveonline.com

Chiral auxiliaries can also be employed to direct the stereochemical outcome of reactions. For instance, the 2-(p-tolylsulfinyl)aniline (APS) directing group can be used in asymmetric C-H functionalization and can be conveniently cleaved and recovered without loss of optical purity. rsc.org

Kinetic Resolution Methodologies in Sulfide Chemistry

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. In the context of sulfide chemistry, this can be achieved by the selective transformation of one enantiomer of a racemic sulfoxide, leaving the other enantiomer enriched. frontiersin.org

Enzymatic kinetic resolution is a particularly effective approach. frontiersin.org Methionine sulfoxide reductases (Msr) are a class of enzymes that can selectively reduce one enantiomer of a sulfoxide to the corresponding sulfide. almacgroup.com MsrA enzymes typically afford the (R)-sulfoxide, while MsrB enzymes can be used to obtain the (S)-sulfoxide. almacgroup.com For example, a methionine sulfoxide reductase B (MsrB) homologue has been reported to resolve a variety of racemic sulfoxides to produce the (S)-sulfoxides in approximately 50% yield and with 92-99% ee. rsc.org

Oxidative kinetic resolution is another strategy. nih.gov A bifunctional squaramide catalyst has been used for the oxidative kinetic resolution of sulfides with cumene (B47948) hydroperoxide as the oxidant, providing both axially chiral thioethers and sulfoxides with excellent diastereoselectivity and enantioselectivity. nih.govbohrium.comnih.gov The enantioselectivity in these systems is often governed by multiple hydrogen bonding interactions between the catalyst and the substrates. nih.govbohrium.comnih.gov

Vanadium-salan complexes can also be used for the efficient kinetic resolution of racemic sulfoxides, providing optically pure sulfoxides in good yields and with high ee values. organic-chemistry.org Detailed mechanistic studies of Ti-catalyzed asymmetric oxidation of alkyl aryl sulfides with chiral hydroperoxides have shown that the observed enantioselectivity can be a combination of a low asymmetric induction in the initial sulfoxidation followed by an effective kinetic resolution of the resulting sulfoxide. acs.org

Enantiomeric Excess Determination and Control in Stereoselective Syntheses

The accurate determination of the enantiomeric excess (ee) of the chiral sulfoxide product is crucial for evaluating the effectiveness of any stereoselective synthesis. Chiral high-performance liquid chromatography (HPLC) is the most common technique used for this purpose. nih.govnih.govmdpi.com By using a chiral stationary phase (CSP), the two enantiomers of the sulfoxide can be separated, and their relative peak areas can be used to calculate the ee. sielc.de For methyl p-tolyl sulfoxide, various chiral columns, such as those with cellulose-based CSPs, have been successfully used for enantiomeric separation. sielc.de

In biocatalytic systems, the choice of enzyme is paramount. Different enzymes, and even different isozymes of the same enzyme, can exhibit varying degrees of stereoselectivity. nih.govresearchgate.net The pH of the reaction medium can also play a significant role in controlling the enantioselectivity of enzymatic oxidations. nih.gov Furthermore, the substrate itself influences the stereochemical outcome; for instance, the steric bulk of the alkyl group in alkyl p-tolyl sulfides affects the ee obtained with FMO-catalyzed oxidation. nih.gov

Role of Butyl P Tolyl Sulfide in Organic Synthesis and Functional Material Applications

Butyl p-tolyl sulfide (B99878) as a Key Synthetic Intermediate

The reactivity of the sulfur atom in butyl p-tolyl sulfide allows it to participate in various chemical transformations, making it a key intermediate in the synthesis of other molecules. Aryl sulfides, in general, are important structural motifs found in many biologically active compounds and pharmaceuticals, driving the development of new synthetic methods for their preparation. nih.govsciencedaily.comnanomaterchem.com

Precursor for Advanced Sulfoxide (B87167) and Sulfone Synthesis

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis. Butyl p-tolyl sulfide can be selectively oxidized to form butyl p-tolyl sulfoxide and further to butyl p-tolyl sulfone. These oxidation products are of significant interest. For instance, sulfoxides can possess a stereocenter at the sulfur atom, making them valuable in asymmetric synthesis. scielo.br The oxidation process can be controlled to yield either the sulfoxide or the sulfone. archive.org For example, the oxidation of sulfides to sulfoxides can be achieved using various oxidizing agents. scielo.br More potent oxidizing agents can convert sulfides directly to sulfones. mdpi.com

Research has shown that the oxidation of various sulfides, including those with structures similar to butyl p-tolyl sulfide, can be achieved with high efficiency. For example, the oxidation of p-tolyl sulfides can lead to the corresponding sulfones in high yields. mdpi.com The choice of oxidizing agent and reaction conditions determines the final product. For example, some enzymatic systems can selectively oxidize sulfides to sulfoxides with high stereoselectivity. scielo.brscielo.br In one study, the oxidation of t-butyl p-tolyl sulfide using the fungus Aspergillus niger resulted in the formation of the corresponding (R)-sulfoxide with high enantiomeric excess. scielo.br

Table 1: Oxidation Products of Butyl p-tolyl sulfide

| Starting Material | Oxidation Product | Class of Compound |

| Butyl p-tolyl sulfide | Butyl p-tolyl sulfoxide | Sulfoxide |

| Butyl p-tolyl sulfide | Butyl p-tolyl sulfone | Sulfone |

Utility in the Formation of Disulfide Linkages

The sulfide bond in butyl p-tolyl sulfide can be cleaved and reformed, a characteristic that is fundamental to the chemistry of organosulfur compounds. This reactivity is particularly relevant in the context of forming disulfide (S-S) bonds, which are crucial structural elements in many biological molecules and synthetic polymers. wikipedia.org The reversible cleavage and formation of disulfide bonds are the basis for the electrochemical activity of many organosulfur compounds in energy storage applications. rsc.org While direct evidence for butyl p-tolyl sulfide's specific use in forming disulfide linkages is not prevalent in the provided search results, the general chemistry of sulfides and disulfides suggests its potential in such transformations. The cleavage of a C-S bond in a sulfide, followed by coupling of the resulting thiol fragments, is a known route to disulfides.

Applications of Organosulfur Compounds in Material Science

The unique properties of organosulfur compounds, including butyl p-tolyl sulfide, extend beyond their role as synthetic intermediates. They are utilized in various material science applications due to their ability to interact with surfaces, enhance material properties, and participate in electrochemical processes.

Performance Enhancers in Lubricant Formulations

Organosulfur compounds are widely used as extreme pressure (EP) additives in lubricants. lubrication.expertmdpi.com These additives form a protective film on metal surfaces under high pressure and temperature conditions, preventing direct metal-to-metal contact and reducing wear and friction. lubrication.experttypeset.io The sulfur in these compounds reacts with the metal surface to form a sacrificial layer of metal sulfide, which has a layered crystalline structure that provides excellent lubrication. lubrication.expert

While specific data on butyl p-tolyl sulfide as a lubricant additive is limited in the search results, the general class of organosulfur compounds, including sulfurized fats, oils, and various synthetic sulfides, are well-established in this role. lubrication.expert The effectiveness of these additives often depends on the nature of the organic groups attached to the sulfur atom.

Table 2: Function of Organosulfur Compounds as Lubricant Additives

| Additive Type | Mechanism of Action | Benefit |

| Organosulfur Compounds | Formation of a metal sulfide film on surfaces. lubrication.expert | Prevents scuffing, welding, and wear under extreme pressure. lubrication.expert |

| Decomposition at high temperatures and pressures to react with fresh metal surfaces. lubrication.expert | Provides a durable protective layer. |

Components in Advanced Energy Storage Devices

Organosulfur compounds are emerging as promising materials for next-generation rechargeable batteries, particularly lithium-sulfur (Li-S) batteries. rsc.orgpku.edu.cnacs.org They offer high theoretical capacities based on the reversible cleavage and formation of disulfide (S-S) bonds during the charge-discharge cycles. rsc.org These compounds can be used as cathode materials, electrolyte additives, or as segments in polymer electrolytes. pku.edu.cn

As cathode materials, organosulfur compounds can help to overcome some of the challenges associated with traditional sulfur cathodes, such as the dissolution of polysulfides (the "shuttle effect"). pku.edu.cnacs.org When used as electrolyte additives, they can help to protect the lithium metal anode by forming a stable solid electrolyte interface. pku.edu.cn The molecular structure of the organosulfur compound can be tailored to optimize its electrochemical performance, including discharge voltage and cycle stability. acs.org While butyl p-tolyl sulfide itself is not explicitly mentioned as a component in the provided research, the broader class of organosulfur molecules is under active investigation for these applications. mdpi.comnih.gov

Table 3: Roles of Organosulfur Compounds in Energy Storage

| Application | Function | Advantage |

| Cathode Material | Reversible breakage and formation of S-S bonds for charge storage. rsc.org | High theoretical capacity, potential to suppress shuttle effect. rsc.orgpku.edu.cn |

| Electrolyte Additive | Forms a stable solid electrolyte interface on the anode. pku.edu.cn | Protects the lithium anode and can regulate cathode reactions. pku.edu.cn |

| Polymer Electrolyte | Acts as a segment to facilitate lithium-ion conduction. pku.edu.cn | Can enhance ion conductivity. pku.edu.cn |

Design of Corrosion Inhibitors

The strategic design of corrosion inhibitors often leverages organic molecules possessing specific functional groups and structural features that promote their adsorption onto a metal surface, thereby creating a protective barrier against corrosive agents. Organic compounds containing heteroatoms such as sulfur, nitrogen, and oxygen are particularly effective due to the presence of lone pair electrons which can coordinate with the vacant d-orbitals of metal atoms. bohrium.comgoogle.com Butyl p-tolyl sulfide, with its sulfur heteroatom, aromatic p-tolyl group, and alkyl butyl chain, embodies the fundamental characteristics of a potential corrosion inhibitor.

The efficacy of organic sulfides as corrosion inhibitors is intrinsically linked to their molecular structure. corrosion-protection.ru The sulfur atom serves as a primary active center for adsorption onto the metal surface. mdpi.com This interaction can occur through chemisorption, where a coordinate covalent bond is formed between the lone pair electrons of the sulfur atom and the metal. The presence of the p-tolyl group, an aromatic ring, can further enhance this adsorption through the interaction of its π-electrons with the metal surface. mdpi.com These interactions lead to the formation of a protective film that isolates the metal from the aggressive environment. mdpi.comscribd.com The mechanism of inhibition is generally attributed to the inhibitor molecules displacing water and other corrosive species from the metal surface, thereby blocking both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. scribd.comresearchgate.net

While direct experimental studies on Butyl p-tolyl sulfide as a corrosion inhibitor are not extensively documented in publicly available literature, its potential can be inferred from research on structurally analogous compounds, such as other aryl sulfides and sulfoxides. Computational and experimental studies on related diaryl sulfides have demonstrated their merit as effective corrosion inhibitors for metals like iron and steel in acidic media. nih.gov

Research findings on compounds structurally related to Butyl p-tolyl sulfide highlight several key aspects of their design and function as corrosion inhibitors:

Influence of the Sulfur Atom: The electron density on the sulfur atom is a crucial factor. A higher electron density facilitates stronger donation to the metal surface, enhancing the bond and, consequently, the inhibition efficiency. nih.gov

Role of the Aryl Group: The p-tolyl group in Butyl p-tolyl sulfide is expected to contribute positively to its inhibitory action. The methyl group (-CH3) on the phenyl ring is an electron-donating group, which increases the electron density of the aromatic ring and the sulfur atom, thereby strengthening the adsorption process on the metal surface. acs.org

Adsorption Mechanism: The adsorption of such inhibitors on a metal surface typically follows established adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the surface. bohrium.comacs.org The process can be a combination of physical adsorption (electrostatic interactions) and chemical adsorption (bond formation). scribd.com

Mixed-Type Inhibition: Many organic sulfides act as mixed-type inhibitors, meaning they retard both the anodic and cathodic corrosion reactions. acs.orgresearchgate.net This is often determined through electrochemical techniques like potentiodynamic polarization, where a shift in the corrosion potential (Ecorr) is observed upon the addition of the inhibitor. acs.orgnih.gov

Quantum chemical studies, utilizing methods like Density Functional Theory (DFT), are instrumental in the rational design of corrosion inhibitors. mdpi.comresearchgate.net These computational approaches allow for the calculation of parameters that correlate with inhibition efficiency, such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, while a lower E_LUMO value suggests a greater ability to accept electrons from the metal. nih.govmdpi.com The energy gap (ΔE = E_LUMO - E_HOMO) is another important descriptor, with a smaller gap generally implying higher reactivity and better inhibition potential. mdpi.com For aryl sulfides, these calculations help in understanding how substituents on the aromatic ring affect the electronic properties and, therefore, the corrosion inhibition performance. nih.gov

The table below summarizes findings from studies on compounds analogous to Butyl p-tolyl sulfide, providing insights into their performance as corrosion inhibitors.

| Inhibitor/Related Compound | Metal Substrate | Corrosive Medium | Max. Inhibition Efficiency (%) | Method/Key Finding |

| Di-p-tolyl sulfoxide | Iron | Acidic Medium | Not specified; ranked in activity | Computational study; anticorrosive activity is influenced by the electron density of the sulfur atom. nih.gov |

| 5-amino-9-hydroxy-2-(p-tolyl)chromeno[4,3,2-de] researchgate.nettandfonline.comnaphthyridine-4-carbonitrile | Mild Steel | 1 M HCl | 96.66 | Electrochemical study; acts as a mixed-type inhibitor, with the p-tolyl group contributing to high efficiency. acs.org |

| Diphenyl sulfide | Tin | Acidic Solutions | Not specified; effective inhibitor | Electrochemical study; inhibiting effect decreased in the series: Ph2S > Ph2SO2 > Ph2SO. nih.gov |

| Sodium (Z)-4-Oxo-4-p-Tolyl-2-Butenoate | α-Brass | 3.5% NaCl (Sulfide polluted) | Not specified; effective inhibitor | Electrochemical study; acts as a mixed-type (anodic and cathodic) inhibitor. researchgate.net |

Future Research Directions and Emerging Trends in Butyl P Tolyl Sulfide Chemistry

Development of Novel and Sustainable Synthetic Pathways

The future of synthesizing Butyl p-tolyl sulfide (B99878) is intrinsically linked to the development of greener and more sustainable methods for creating carbon-sulfur (C-S) bonds. frontiersin.orgrsc.org Traditional methods often rely on harsh conditions and metal catalysts, but emerging research is focused on minimizing environmental impact.

Key Developments:

Photocatalysis: Visible-light-mediated reactions are a major area of interest. frontiersin.orgorganic-chemistry.orgrsc.org These methods can often proceed without metal catalysts, using light as a clean and renewable energy source to initiate the C-S bond formation. frontiersin.org The development of organocatalytic, visible-light-mediated processes presents a significant step forward in the metal-free synthesis of aryl sulfides. frontiersin.org

Electrochemical Synthesis: Electrochemistry offers a metal- and oxidant-free pathway for C-S bond formation. researchgate.netnih.gov This technique uses electricity to drive the reaction, avoiding the need for chemical oxidants and reducing waste. researchgate.net Direct electrochemical C–H sulfidation of arenes with disulfides is a promising strategy. researchgate.net

Solvent-Free and Alternative Solvents: Research is moving towards solvent-free reaction conditions or the use of greener solvents like water or recyclable options such as polyethylene (B3416737) glycol (PEG). rsc.orgnanomaterchem.com An iodine-catalyzed cross-dehydrogenative coupling of aryl thiols with electron-rich species has been successfully demonstrated under solvent-free conditions. rsc.org

Use of Sustainable Reagents: A significant trend is the move away from odorous and toxic thiols. acs.orgorganic-chemistry.org Alternative sulfur sources, such as elemental sulfur (S8), sodium sulfinates, or even tetramethylthiourea, are being explored to make the synthesis of compounds like Butyl p-tolyl sulfide safer and more sustainable. researchgate.netacs.orgnih.gov

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

Improving the efficiency and selectivity of the synthesis of Butyl p-tolyl sulfide is a primary goal for future research. This involves the exploration of novel catalytic systems that can operate under milder conditions and provide higher yields with fewer byproducts.

Key Areas of Exploration:

Non-Precious Metal Catalysis: While palladium has been a workhorse in C-S cross-coupling, there is a strong push towards using more abundant and less toxic metals like nickel, copper, and iron. acsgcipr.orgnih.govresearchgate.net Nickel-based catalysts, for instance, have shown great promise in the thioetherification of aryl halides, including challenging aryl chlorides. nih.gov

Photoredox Catalysis: Combining photocatalysis with transition metal catalysis can lead to highly efficient and selective transformations under mild conditions. acs.orgunipr.it For example, visible-light-induced reactions using nickel catalysts can facilitate C-S cross-coupling without the need for traditional bases. acs.org

Enzymatic Catalysis: Biocatalysis offers a highly selective and environmentally friendly route to chiral sulfoxides, which are oxidized forms of sulfides. Enzymes like monooxygenases can perform stereoselective oxidation of sulfides. scielo.br For instance, the fungus Aspergillus niger has been used for the stereoselective oxidation of various sulfides. scielo.br The oxidation of methyl p-tolyl sulfide has been achieved with high enantiomeric excess using baker's yeast (Saccharomyces cerevisiae). psu.edu

Advanced Computational Modeling for Predictive Understanding of Reactivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like Butyl p-tolyl sulfide. Density Functional Theory (DFT) and other modeling techniques are being used to gain insights into reaction mechanisms, electronic properties, and potential applications.

Applications of Computational Modeling:

Mechanistic Studies: DFT calculations are employed to elucidate the step-by-step mechanisms of C-S bond formation. acs.orgresearchgate.net This includes understanding the roles of catalysts, intermediates, and transition states, which is crucial for optimizing reaction conditions. acs.orgnih.gov

Predicting Reactivity and Properties: Computational models can predict the reactivity of Butyl p-tolyl sulfide in various chemical environments. mdpi.com For example, studies have used DFT to investigate the electronic structure and geometry of diaryl sulfides to predict their efficacy as corrosion inhibitors. mdpi.com

Catalyst Design: By modeling the interaction between catalysts and substrates, researchers can design more efficient and selective catalysts for the synthesis of Butyl p-tolyl sulfide. acs.org Computational studies have been used to understand the selectivity in the metal-catalyzed oxidation of p-tolyl sulfides. nih.govacs.org

Integration with Green Chemistry Principles and Sustainable Technologies

The overarching trend in the chemistry of Butyl p-tolyl sulfide is the integration of green chemistry principles throughout its lifecycle, from synthesis to application. libretexts.orgrsc.org

Table 1: Green Chemistry Metrics in Aryl Sulfide Synthesis

| Green Chemistry Principle | Application in Butyl p-tolyl sulfide Synthesis |

|---|---|

| Prevention | Designing syntheses that produce minimal waste. libretexts.org |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. rsc.org |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. libretexts.org |

| Safer Solvents and Auxiliaries | Reducing or eliminating the use of auxiliary substances like solvents. rsc.orgroyalsocietypublishing.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. libretexts.org |

| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable resources. rsc.org |

| Catalysis | Employing catalytic reagents in preference to stoichiometric reagents. acsgcipr.orglibretexts.org |

Future research will likely focus on quantifying the "greenness" of synthetic routes to Butyl p-tolyl sulfide using metrics like atom economy, E-factor, and reaction mass efficiency. researchgate.net The development of continuous flow technologies for the synthesis of thioethers is also a promising area, as it can lead to safer and more scalable production. uni-regensburg.de

Q & A

Q. What are the common synthetic routes for preparing butyl p-tolyl sulfide, and how can reaction conditions be optimized for yield?

Butyl p-tolyl sulfide is typically synthesized via nucleophilic substitution between p-thiocresol (4-methylbenzenethiol) and butyl halides (e.g., 1-bromobutane) under basic conditions. Optimization involves adjusting solvent polarity (e.g., DMF or ethanol), temperature (60–80°C), and stoichiometric ratios. Catalytic bases like K₂CO₃ improve deprotonation of the thiol, while inert atmospheres prevent oxidation . For advanced purity, column chromatography or distillation is recommended.

Q. What spectroscopic and analytical techniques are essential for characterizing butyl p-tolyl sulfide?

Key methods include:

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.1–7.3 ppm, methyl group at δ 2.3 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., m/z 164.066 for [M+H]⁺) to validate molecular weight .

- IR Spectroscopy : S–C stretching vibrations near 600–700 cm⁻¹ and aromatic C–H stretches .

- Chromatography : GC-MS or HPLC to assess purity and byproduct profiles .

Advanced Research Questions

Q. How do mechanistic studies resolve contradictions in kinetic data during sulfide oxidation reactions?

Discrepancies in rate laws (e.g., first-order vs. half-order dependencies) arise from competing pathways. For example, radical-mediated mechanisms (e.g., thiyl radical formation) may dominate under high catalyst concentrations, while non-radical pathways (e.g., donor-acceptor complexes) prevail at lower concentrations. Kinetic isotope effects (KIEs) and deuterated solvents can distinguish hydrogen-abstraction steps. Regression analysis of rate constants (e.g., linear k₀ vs. [catalyst] plots) helps validate mechanistic models .

Q. What factors influence the selectivity and recyclability of heterogeneous catalysts in the oxidation of butyl p-tolyl sulfide?

Selectivity toward sulfoxides vs. sulfones depends on:

- Catalyst Design : Encapsulated Pt(II) in carbon nanotubes (Pt1@oSWNT) enhances stability and prevents metal leaching, achieving >90% sulfoxide selectivity .

- Oxidant Choice : H₂O₂ favors sulfoxides, while TBHP (tert-butyl hydroperoxide) promotes overoxidation to sulfones .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve substrate-catalyst interactions. Recyclability tests (≥5 cycles) under aqueous or solvent-free conditions minimize waste and confirm catalyst robustness .

Q. How can enzymatic assays quantify methyl p-tolyl sulfide oxidase activity, and what are common interference factors?

A coupled assay using glucose-6-phosphate dehydrogenase (G6PDH) and NADP⁺ monitors sulfoxide formation spectrophotometrically (340 nm). The reaction mixture includes:

- 0.8 mg/ml enzyme, 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, and 0.4 U/ml G6PDH . Interferences include:

- Chaotropic agents (e.g., urea >0.5 M), which denature enzymes.

- Thiol-containing compounds , which compete for oxidase binding.

- pH shifts : Optimal activity occurs at pH 9.5, requiring buffering with Tris-HCl .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate asymmetric induction in sulfur-to-carbon chirality transfer (e.g., Pummerer rearrangement)?

- Substrate Design : Use optically active sulfoxides (e.g., dimethylphosphorylmethyl p-tolyl sulfoxide, [α]₅₃₉ +144°) to track stereochemical outcomes .

- Reaction Monitoring : Polarimetry and chiral HPLC quantify enantiomeric excess (e.g., α-acetoxy derivatives with [α]₅₈₉ −4° indicate partial chirality transfer) .

- Control Experiments : Compare yields and optical rotations under radical-inhibiting conditions (e.g., TEMPO additives) to rule out non-stereospecific pathways .

Q. What statistical approaches are critical for analyzing catalytic efficiency in sulfide oxidation studies?

- Linear Regression : Plot observed rate constants (k₀) vs. catalyst concentration to determine reaction order (slope = 1 for first-order) .

- ANOVA : Compare conversions and selectivity across catalyst types (e.g., vanadates vs. Ru complexes) to identify significant performance differences .

- Error Analysis : Report standard deviations from triplicate trials and use confidence intervals (e.g., kc = 7.25 ± 0.05 × 10⁻⁵ M⁻¹s⁻¹) .

Conflict Resolution in Literature

Q. How can researchers address conflicting reports on the catalytic activity of allyl aryl sulfides in disulfide-mediated rearrangements?

Contradictions often arise from differing catalyst-substrate ratios or solvent systems. For example, allyl p-tolyl sulfide (2) undergoes aryl exchange with diphenyl disulfide only above 1.0 M catalyst concentration, whereas propyl phenyl sulfide (3) remains inert. Systematic variation of [catalyst] and cross-validation via GC-MS or ¹H NMR kinetics can clarify boundary conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.